7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane
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Overview
Description
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27 g/mol . This compound is characterized by its unique spiro structure, which includes two oxygen atoms and one sulfur atom within its ring system . It is primarily used in research and development settings.
Chemical Reactions Analysis
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its reactivity and properties.
Substitution: The oxygen and sulfur atoms in the ring system can participate in substitution reactions, leading to the formation of different derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form bonds with various biological molecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane can be compared with other spiro compounds that contain oxygen and sulfur atoms. Similar compounds include:
- 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane-1-carboxylic acid : This compound has a similar spiro structure but includes a carboxylic acid functional group .
- 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane derivatives : Various derivatives can be synthesized by modifying the functional groups attached to the spiro ring system .
The uniqueness of 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
7,10-dioxa-2-thiadispiro[2.2.46.23]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDITGCMCMHIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CS3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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